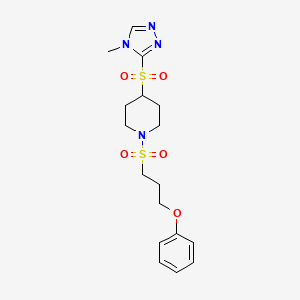

![molecular formula C20H14ClFN6O2 B2652399 3-(4-chlorophenyl)-9-(2-fluorobenzyl)-5-methyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione CAS No. 921856-01-1](/img/structure/B2652399.png)

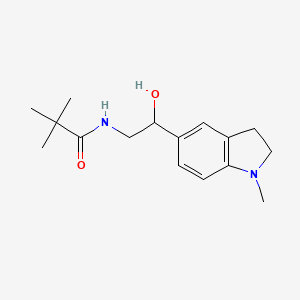

3-(4-chlorophenyl)-9-(2-fluorobenzyl)-5-methyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a purine ring system with a triazole ring fused to it. The chlorophenyl and fluorobenzyl groups would be attached to different positions on this ring system, and a methyl group would be attached to one of the nitrogen atoms in the triazole ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing nature of the chlorophenyl and fluorobenzyl groups, as well as the electron-donating nature of the methyl group. It could potentially undergo a variety of reactions, including nucleophilic substitution reactions at the chlorophenyl and fluorobenzyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the chlorophenyl and fluorobenzyl groups could increase its lipophilicity, potentially influencing its solubility and distribution in biological systems .Applications De Recherche Scientifique

Synthesis and Anticonvulsant Activity

Compounds with structures similar to the specified chemical, particularly those within the 1,2,4-triazolo[4,3-a]pyrazine and triazolo[4,5-d]pyrimidine families, have been synthesized and evaluated for their anticonvulsant activities. These studies highlight the potential of such compounds in the treatment of seizures and their role as bioisosteres of the purine ring, contributing to the development of new anticonvulsant drugs with reduced side effects (Kelley et al., 1995; Kelley et al., 1995).

Antimicrobial Activity

The synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives has shown promise in antimicrobial applications. These compounds have been tested for their efficacy against various microorganisms, contributing valuable insights into the development of new antimicrobial agents (El-Agrody et al., 2001).

Molecular Interaction Analysis

Research on derivatives of triazole compounds, including studies on their synthesis, characterization, and molecular interactions, provides fundamental insights into their potential applications in material science and biochemistry. Such studies delve into the nature of intermolecular interactions and their implications for the compound's properties and applications (Ahmed et al., 2020).

Anticancer Activity

Compounds within the triazolo and pyrimidine chemical families have been explored for their anticancer properties. The synthesis of these compounds and evaluation of their antiproliferative effects against various cancer cell lines contribute to the ongoing search for more effective and safer cancer treatments (Sucharitha et al., 2021).

Anti-Inflammatory and Analgesic Agents

The development of novel 1,2,4-triazole derivatives with potential anti-inflammatory and analgesic activities highlights the therapeutic applications of compounds related to the specified chemical. These studies are crucial for the discovery of new treatments for inflammation and pain (Farag et al., 2012).

Safety and Hazards

Orientations Futures

Future research on this compound could involve further studies to elucidate its synthesis, reactivity, and potential biological activity. It could also be interesting to explore the effects of modifying the chlorophenyl, fluorobenzyl, and methyl groups, to see how these changes influence the compound’s properties .

Propriétés

IUPAC Name |

8-(4-chlorophenyl)-5-[(2-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClFN6O2/c1-26-18-15(17(29)23-20(26)30)27(10-12-4-2-3-5-14(12)22)19-25-24-16(28(18)19)11-6-8-13(21)9-7-11/h2-9H,10H2,1H3,(H,23,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGYIOOVKVZXYMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)Cl)CC5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClFN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 41750075 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[(E)-[1-[3-(dimethylamino)propyl]-4,5-dioxo-2-pyridin-3-ylpyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2652316.png)

![Methyl 3-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate](/img/structure/B2652317.png)

![(E)-2-(2-chlorophenyl)-N-[1-(2-methoxyethyl)pyrazol-4-yl]ethenesulfonamide](/img/structure/B2652319.png)

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-phenylacetamide](/img/structure/B2652324.png)

![(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B2652330.png)

![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2652331.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methylbenzoate](/img/structure/B2652336.png)